molecular formula C21H21NO3 B11283097 9-tert-butyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-tert-butyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11283097
M. Wt: 335.4 g/mol
InChI Key: QBLMKUVZNDNLDC-UHFFFAOYSA-N
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Description

9-TERT-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones

Preparation Methods

Chemical Reactions Analysis

9-TERT-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures under specific conditions.

Scientific Research Applications

9-TERT-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-TERT-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 9-TERT-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE include other chromeno[8,7-e][1,3]oxazin-2-ones with different substituents. These compounds share a similar core structure but differ in their substituent groups, which can significantly affect their properties and applications. The uniqueness of 9-TERT-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific tert-butyl and phenyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

9-tert-butyl-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H21NO3/c1-21(2,3)22-12-17-18(24-13-22)10-9-15-16(11-19(23)25-20(15)17)14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3

InChI Key

QBLMKUVZNDNLDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC1

Origin of Product

United States

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